molecular formula C8H18S3 B2925726 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane CAS No. 6052-45-5

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane

Cat. No. B2925726
CAS RN: 6052-45-5
M. Wt: 210.41
InChI Key: HXWQHTRVLDSEQM-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane is a chemical compound that belongs to the group of organosulfur compounds. It is commonly known as ESES and has a molecular formula of C8H20S3. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of ESES is not yet fully understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, through its thiol functional groups.
Biochemical and Physiological Effects:
ESES has been found to exhibit various biochemical and physiological effects. Studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of ESES is its easy synthesis process, which makes it readily available for use in lab experiments. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for research on ESES. One potential area of study is its use as a precursor for the synthesis of thiol-functionalized polymers for use in drug delivery systems. Another potential area of study is its use in the synthesis of metal sulfide nanoparticles for use in various applications, including solar cells and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of ESES and its potential applications in various fields of science.

Synthesis Methods

The synthesis of ESES involves the reaction of 1,2-dichloroethane with sodium ethanethiolate to form 1-(ethylsulfanyl)-2-chloroethane. This intermediate is then reacted with sodium ethylthiolate to form the final product, 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane.

Scientific Research Applications

ESES has been extensively studied for its potential applications in various fields of science. One of the most significant applications is in the field of organic electronics, where it has been used as a dopant in organic field-effect transistors. ESES has also been studied for its potential use in the synthesis of metal sulfide nanoparticles and as a precursor for the synthesis of thiol-functionalized polymers.

properties

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQHTRVLDSEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCSCCSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane

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